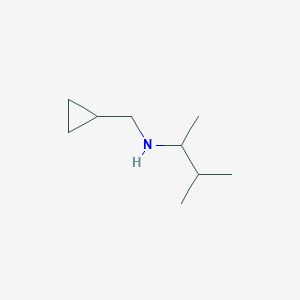

amine CAS No. 1094755-14-2](/img/structure/B1461546.png)

[(2,5-Dimethylfuran-3-yl)methyl](methyl)amine

Vue d'ensemble

Description

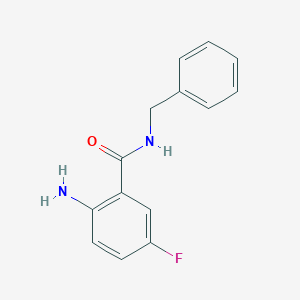

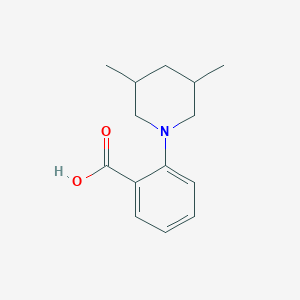

The molecule (2,5-dimethylfuran-3-yl)(4-methoxy-3,5-dimethylphenyl)methylamine contains a total of 44 bond(s). There are 21 non-H bond(s), 11 multiple bond(s), 4 rotatable bond(s), 11 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 secondary amine(s) (aliphatic), 1 ether(s) (aromatic), and 1 Furane(s) .

Synthesis Analysis

The synthesis of such compounds often involves the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The reactivity of the boron reagent in this process is determined by the Lewis basicity of the ligand .Molecular Structure Analysis

The molecular structure of (2,5-dimethylfuran-3-yl)(4-methoxy-3,5-dimethylphenyl)methylamine includes a total of 44 bond(s); 21 non-H bond(s), 11 multiple bond(s), 4 rotatable bond(s), 11 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 secondary amine(s) (aliphatic), 1 ether(s) (aromatic), and 1 Furane(s) .Chemical Reactions Analysis

Furan platform chemicals (FPCs) are directly available from biomass and can be economically synthesized from biomass via FPCs . Many experts believe that the most effective use of biomass is the synthesis of monomers for the manufacture of biodegradable polymers .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis Techniques

The development of efficient and stereoselective synthesis processes for key intermediates in pharmaceutical compounds demonstrates the importance of precise synthetic methodologies in organic chemistry. For example, the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine as a key intermediate in antibiotic development highlights this approach (Fleck et al., 2003).

Decomposition Studies

Understanding the thermal decomposition of compounds like 2,5-dimethylfuran, which may share reactivity patterns with the compound of interest, is crucial for applications in biofuel development and environmental science (Simmie & Metcalfe, 2011).

Catalytic Applications

Research into catalyst-free and environmentally friendly synthesis methods for furan derivatives, as seen in the domino reaction of ethyl 4-hydroxyalkyl-2-ynoate with N-heteroarylmethyl-N-2,2-difluoroethan-1-amine, offers potential pathways for creating valuable furan-based compounds (Zhao et al., 2020).

Applications in Material Science

- Organometallic Chemistry: The study of low-valent aminopyridinato chromium methyl complexes showcases the potential of organometallic complexes in catalysis and material science (Noor, Schwarz, & Kempe, 2015).

Biofuel Research

- Biofuel Potential: Examination of the combustion characteristics and emissions of biofuels, such as 2,5-dimethylfuran, underlines the relevance of furan derivatives in renewable energy sources and their environmental impact (Wang et al., 2013).

Environmental Chemistry

- Atmospheric Chemistry: Studies on the kinetics of reactions involving furan derivatives with OH radicals provide insights into their environmental fate and impact, relevant for atmospheric chemistry and pollution studies (Aschmann et al., 2011).

Orientations Futures

The future directions of research into furan derivatives like (2,5-Dimethylfuran-3-yl)methylamine could involve their potential as biofuels. 2,5-Dimethylfuran, a derivative of furan, is a potential biofuel, being derivable from cellulose . The ability to efficiently and rapidly produce dimethylfuran from fructose, found in fruit and some root vegetables, or from glucose, which can be derived from starch and cellulose - all widely available in nature - adds to the attraction of dimethylfuran .

Propriétés

IUPAC Name |

1-(2,5-dimethylfuran-3-yl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c1-6-4-8(5-9-3)7(2)10-6/h4,9H,5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPLYWFGMMQTLJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(2,5-Dimethylfuran-3-yl)methyl](methyl)amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

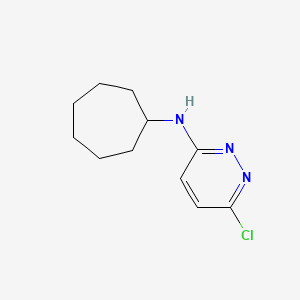

![2-Chloro-1-{4-[2-(4-methylphenyl)ethyl]piperidin-1-yl}ethan-1-one](/img/structure/B1461473.png)

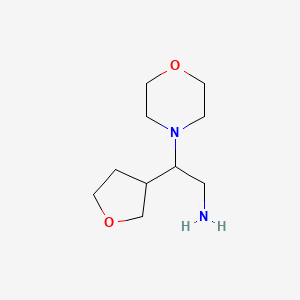

![{1-[(5-Chlorothiophen-2-yl)methyl]piperidin-3-yl}methanamine](/img/structure/B1461478.png)

![3-[3-(Hydroxymethyl)piperidine-1-carbonyl]pyridin-2-ol](/img/structure/B1461482.png)